1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole
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Overview
Description
1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole is a heterocyclic compound that contains both indole and sulfone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Sulfone Group: The phenylsulfonyl group can be introduced via sulfonylation reactions. This often involves the reaction of the indole derivative with phenylsulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: The sulfone group can undergo redox reactions, although these are less common for this specific compound.
Coupling Reactions: The indole core can engage in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid may be employed.
Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of the indole and sulfone groups make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Another sulfone-containing compound used in organic synthesis.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share the indole core and exhibit diverse biological activities.
Uniqueness
1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole is unique due to the combination of its sulfone and indole functionalities, which confer distinct chemical reactivity and potential biological activity. Its dichloro substitution further enhances its versatility in synthetic applications and potential as a pharmacophore.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4,6-dichloropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-11-8-12(15)16-13-10(11)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYBAEZQXCQONH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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